molecular formula C7H10F2O2 B121503 4,4-Difluorocyclohexanecarboxylic acid CAS No. 122665-97-8

4,4-Difluorocyclohexanecarboxylic acid

Cat. No. B121503
M. Wt: 164.15 g/mol
InChI Key: HYIUDFLDFSIXTR-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexanecarboxylic acid is a chemical compound with the molecular formula C7H10F2O2 . It is a di-substituted cyclohexane carboxylic acid used in the synthesis of macrolide antibiotics .


Molecular Structure Analysis

The molecular structure of 4,4-Difluorocyclohexanecarboxylic acid consists of a cyclohexane ring with two fluorine atoms attached at the 4th carbon atom and a carboxylic acid group attached at the 1st carbon atom . The average mass of the molecule is 164.150 Da .


Physical And Chemical Properties Analysis

4,4-Difluorocyclohexanecarboxylic acid is a solid at 20 degrees Celsius . It has a melting point range of 105.0 to 109.0 degrees Celsius .

Scientific Research Applications

1. Building Block for Drug Discovery

4,4-Difluorocyclohexanecarboxylic acid has been identified as a promising building block in drug discovery. Its fluorinated structure is analogous to pharmacologically relevant aminocyclohexanecarboxylic acids. This compound has shown significant impact on conformation, lipophilicity, acidity, and fluorescent properties, making it a valuable compound in medicinal chemistry (Mykhailiuk et al., 2013).

2. Catalysis in Synthesis Processes

In a study focusing on catalysis, 4,4-Difluorocyclohexanecarboxylic acid was involved in the synthesis of polyhydroquinoline derivatives via Hantzsch condensation. This highlights its role in facilitating complex organic reactions, contributing to the efficient production of high-yield products in synthetic chemistry (Goli-Jolodar et al., 2016).

3. Crystal Engineering and Supramolecular Chemistry

The compound plays a role in crystal engineering and supramolecular chemistry. It has been used in cocrystals formation with di- and tricarboxylic acids, demonstrating the ability to form various structural motifs like tapes and layered structures. These findings are important for the development of new materials with specific properties (Bhogala et al., 2005).

4. Development of Fluorescent Probes

4,4-Difluorocyclohexanecarboxylic acid has shown potential in the development of fluorescent probes. Its incorporation into certain compounds enhances acidic and fluorescence properties, making it useful in biochemical and clinical studies. This application is particularly relevant for the detection and analysis of biological substances (Lytvyn et al., 2016).

5. Environmental Degradation Studies

In environmental science, derivatives of 4,4-Difluorocyclohexanecarboxylic acid have been studied for their degradation pathways. Understanding the environmental fate of such compounds is crucial for assessing their ecological impact and for the development of strategies to mitigate pollution (Ellis et al., 2004).

6. Polymer Science Applications

The compound has applications in polymer science, where it contributes to the synthesis of novel materials with specific properties like solubility, mechanical strength, and dielectric constants. This is particularly important for the development of advanced materials in microelectronics and other high-tech applications (Li et al., 2009).

Safety And Hazards

4,4-Difluorocyclohexanecarboxylic acid is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,4-difluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIUDFLDFSIXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381285
Record name 4,4-Difluorocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluorocyclohexanecarboxylic acid

CAS RN

122665-97-8
Record name 4,4-Difluorocyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122665-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluorocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-difluorocyclohexane-1-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS523UUG56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of ethyl 4,4-difluorocyclohexanecarboxylate (2500 mg, 13 mmol) in ammonium hydroxide (28%, 50 ml) was stirred at 60° C. overnight. After removal of solvent, the residue was washed with water. The precipitate was obtained as product (white solid, 800 mg). 1H NMR (300 MHz, CDCl3): δ 5.31-5.45 (br, 2H), 2.02-2.27 (m, 3H), 1.92-2.02 (m, 2H), 1.72-1.87 (m, 4H). The mother liquor was acidified with 1N HCl to pH<1. The compound was extracted with EtOAc. The organic layer was washed with water, brine, dried over anhydrous sodium sulphate, filtered, condensed. 4,4-difluorocyclohexanecarboxylic acid was obtained as a 1200 mg of white solid which was further converted to 4,4-difluorocyclohexanecarboxamide by following procedure.
Quantity
2500 mg
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A solution of ethyl 4,4-difluorocyclohexanecarboxylate (0.385 g, 2.003 mmol) in THF (12 mL) was treated with H2O (6 mL) followed by lithium hydroxide monohydrate (0.420 g, 10.02 mmol) and the mixture stirred vigorously at RT overnight. The mixture was treated with EtOAc, acidified with 1M HCl until pH 4, the layers separated and the aqueous layer extracted with additional EtOAc (1×). The combined organics were washed with brine, dried over MgSO4 and concentrated to dryness to afford 4,4-difluorocyclohexanecarboxylic acid (318 mg, 97%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H).
Quantity
0.385 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
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Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.42 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To 21.1 mg (0.072 mmol) of 1-methyl-3-(tetrahydropyran-4-ylmethyl)-bicyclo[3.2.1]-1β,3,8-triaza-spiro[4.5]dodecan-2-one in 1.5 mL of DCE was added 21.2 mg (0.072 mmol, 1 eq.) of 4,4-difluoro-cyclohexanecarboxylic acid ((S)-3-oxo-1-phenyl-propyl)-amide, 19 mg (0.09 mmol, 1.25 eq.) of sodium triacetoxyborohydride and 12 μL (0.086 mmol, 1.2 eq.) of triethylamine. The reaction mixture was stirred overnight at room temperature and concentrated in vacuo. The crude was purified by flash chromatography on silica gel (DCM/MeOH: 0 to 100) and redissolved in 1 mL of methanol and 100 μL of HCl (1N). The solution was then concentrated in vacuo and diluted with 2 mL of water to give after lyophilization 17.5 mg (40%) of 4,4-difluoro-cyclohexanecarboxylic acid {(S)-3-[1-methyl-3-(tetrahydropyran-4-ylmethyl)-bicyclo[3.2.1]-2-oxo-1β,3,8-triaza-spiro[4.5]dodec-8-yl]-1-phenyl-propyl}-amide hydrochloride.
[Compound]
Name
3,8-triaza-spiro[4.5]dodecan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.2 mg
Type
reactant
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
12 μL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To 32 mg (0.13 mmol) of 1,3-diethyl-bicyclo[3.2.1]-1β,3,8-triaza-spiro[4.5]dodecan-2,4-dione and 38.4 mg (0.13 mmol) of 4,4-difluoro-cyclohexanecarboxylic acid ((S)-3-oxo-1-phenyl-propyl)-amide was added 2.2 mL of anhydrous DCE and 34 mg (0.17 mmol) of sodium triacetoxyborohydride. After an overnight agitation, 2 mL of saturated solution of sodium bicarbonate was added. The solution was then extracted with DCM (2×2 mL), dried over sodium sulfate, filtered and concentrated in vacuo. The crude mixture was purified by Bond Elut (ethyl acetate to 5% methanol/DCM) to yield 42 mg (60.9%) of 4,4-difluoro-cyclohexanecarboxylic acid {(S)-3-[1,3-diethyl-bicyclo[3.2.1]-2,4-dioxo-1β,3,8-triaza-spiro[4.5]dodec-8-yl]-1-phenyl-propyl}-amide.
[Compound]
Name
3,8-triaza-spiro[4.5]dodecan-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38.4 mg
Type
reactant
Reaction Step One
Quantity
34 mg
Type
reactant
Reaction Step One
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Quantity
2.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
saturated solution
Quantity
2 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 40 mg (0.1 mmol) of 3-(4-methanesulfonylbenzyl)-bicyclo[3.2.1]-1α,3,8-triaza-spiro[4.5]dodecan-2,4-dione hydrochloride in 1.7 mL of anhydrous DCE were added successively 24 mg (0.1 mmol) of 4,4-difluoro-cyclohexanecarboxylic acid ((S)-3-oxo-1-phenyl-propyl)-amide and 17 μL (0.12 mmol) of triethylamine. The reaction mixture was agitated at room temperature for 10 minutes before adding 26 mg (0.125 mmol) of sodium triacetoxyborohydride. After an overnight agitation, 2 mL of saturated solution of sodium bicarbonate was added. The solution was then extracted with DCM (2×2 mL), dried over sodium sulfate, filtered and concentrated in vacuo. The crude mixture was purified by Bond Elut (ethyl acetate to 5% methanol/DCM) to yield the 4,4-difluoro-cyclohexanecarboxylic acid {(S)-3-[3-(4-methanesulfonylbenzyl)-bicyclo[3.2.1]-2,4-dioxo-1α,3,8-triaza-spiro[4.5]dodec-8-yl]-1-phenyl-propyl}-amide as a white solid (40 mg, 62.3%).
[Compound]
Name
3,8-triaza-spiro[4.5]dodecan-2,4-dione hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
17 μL
Type
reactant
Reaction Step One
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Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
26 mg
Type
reactant
Reaction Step Two
[Compound]
Name
saturated solution
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
62.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluorocyclohexanecarboxylic acid
Reactant of Route 2
4,4-Difluorocyclohexanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
4,4-Difluorocyclohexanecarboxylic acid
Reactant of Route 4
4,4-Difluorocyclohexanecarboxylic acid
Reactant of Route 5
4,4-Difluorocyclohexanecarboxylic acid
Reactant of Route 6
4,4-Difluorocyclohexanecarboxylic acid

Citations

For This Compound
45
Citations
PK Mykhailiuk, V Starova, V Iurchenko, SV Shishkina… - Tetrahedron, 2013 - Elsevier
1-Amino-4,4-difluorocyclohexanecarboxylic acid has been designed as a fluorinated analogue of the pharmacologically relevant 1-aminocyclohexanecarboxylic acid. The synthesis has …
Number of citations: 13 www.sciencedirect.com
IA Lytvyn, OV Kulynych, VS Starova, PK Mykhailiuk… - Methods, 2016 - moca.net.ua
The cyclohexanespiro-5-hydantoine and 8, 8-difluorocyclohexanespiro-5-hydantoine were chosen as a model substances for properties comparison of hydantoin and its fluorine-…
Number of citations: 4 moca.net.ua
JC Leung, TT Nguyen, M Krawiec… - … Process Research & …, 2020 - ACS Publications
Herein, a scalable and practical process to prepare trans-4-fluorocyclohexylamine hydrochloride (1a) is described. By exploitation of the embedded gem-difluoride motif in the …
Number of citations: 4 pubs.acs.org
SJ Haycock-Lewandowski, A Wilder… - … Process Research & …, 2008 - ACS Publications
Development of a Bulk Enabling Route to Maraviroc (UK-427,857), a CCR-5 Receptor Antagonist | Organic Process Research & Development ACS ACS Publications C&EN CAS Find …
Number of citations: 106 pubs.acs.org
S Lanceron - 2010 - ueaeprints.uea.ac.uk
The aim of the project is to produce fluorinated rapamycin analogues using precursor directed biosynthesis in order to have a better understanding of the binding of rapamycin with …
Number of citations: 3 ueaeprints.uea.ac.uk
EL Stoll, T Tongue, KG Andrews, D Valette, DJ Hirst… - Chemical …, 2020 - pubs.rsc.org
We report reductive alkylation reactions of amines using carboxylic acids as nominal electrophiles. The two-step reaction exploits the dual reactivity of phenylsilane and involves a silane…
Number of citations: 27 pubs.rsc.org
JD Galloway, RD Baxter - Tetrahedron, 2019 - Elsevier
A new method for the radical alkylation of quinones is reported. Lewis basic nitrogen additives increase the efficacy of quinone alkylations from carboxylic acids using catalytic AgNO 3 …
Number of citations: 8 www.sciencedirect.com
Y Liu, E Zhou, K Yu, J Zhu, Y Zhang, X Xie, J Li… - Molecules, 2008 - mdpi.com
CCR5, as the major co-receptor for HIV-1 entry, is an attractive novel target for the pharmaceutical industry in the HIV-1 therapeutic area. In this study, based on the structures of …
Number of citations: 35 www.mdpi.com
J Åhman, M Birch… - … Process Research & …, 2008 - ACS Publications
A six-step synthetic route to the CCR-5 receptor antagonist, Maraviroc (UK-427,857) (1) has been developed and demonstrated at scale in a pilot plant. The route has supported four …
Number of citations: 39 pubs.acs.org
Y Zhu, H Li, K Lin, B Wang, W Zhou - Synthetic Communications, 2019 - Taylor & Francis
A novel and efficient route to asymmetric synthesis of Maraviroc by using (S)-tert-butanesulfinamide as chiral auxiliary is described. Two interesting impurities of the process are isolated …
Number of citations: 12 www.tandfonline.com

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